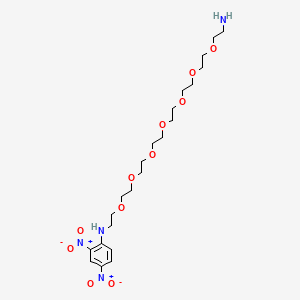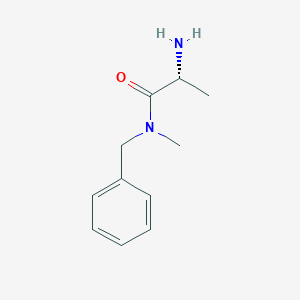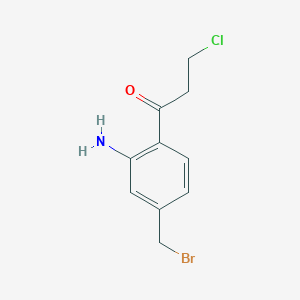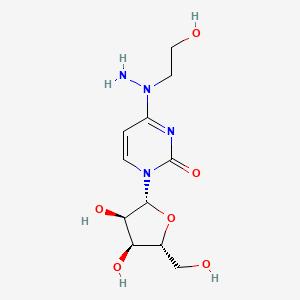
N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine is a complex organic compound characterized by the presence of a dinitrophenyl group and a heptaoxatricosane chain. This compound is notable for its unique structural features, which include multiple ether linkages and a terminal diamine group. The dinitrophenyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine typically involves the nucleophilic substitution reaction of 1,5-difluoro-2,4-dinitrobenzene with a suitable diamine precursor. The reaction is carried out in an organic solvent such as ethanol or dichloromethane, often in the presence of a base like N,N-diisopropylethylamine to facilitate the substitution process . The reaction conditions usually involve low temperatures (around 0°C) to control the reactivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dinitrophenyl group can be displaced by nucleophiles under suitable conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as diamines and bases like N,N-diisopropylethylamine in solvents like ethanol or dichloromethane.
Reduction: Hydrogen gas with catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Carbonyl-containing compounds.
Aplicaciones Científicas De Investigación
N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine involves its interaction with molecular targets through its dinitrophenyl and diamine groups. The electron-withdrawing nature of the dinitrophenyl group can influence the compound’s reactivity, making it a potent electrophile. This property allows it to participate in various biochemical reactions, including enzyme inhibition and protein modification .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2,4-dinitrophenyl)hydrazine: Shares the dinitrophenyl group but differs in the overall structure and reactivity.
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine: Similar in having a dinitrophenyl group but with different substituents and applications.
2,4-Dinitrophenylhydrazine: Commonly used in analytical chemistry for the detection of carbonyl compounds.
Uniqueness
N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine is unique due to its extended heptaoxatricosane chain, which imparts distinct physical and chemical properties
Propiedades
Fórmula molecular |
C22H38N4O11 |
|---|---|
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C22H38N4O11/c23-3-5-31-7-9-33-11-13-35-15-17-37-18-16-36-14-12-34-10-8-32-6-4-24-21-2-1-20(25(27)28)19-22(21)26(29)30/h1-2,19,24H,3-18,23H2 |
Clave InChI |
ZJQQVVFXXUCFLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)


![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)



![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)




